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molecular formula C10H12O2 B3132355 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran CAS No. 36687-04-4

3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran

Cat. No. B3132355
M. Wt: 164.2 g/mol
InChI Key: GCNUJBALSVICIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193704B2

Procedure details

To a solution of [3-bromo-4-(2-methylallyloxy)phenyl]acetate (Intermediate 43, 190 mg, 0.67 mmol) in toluene (5 mL) azobisisobutyronitrile (0.13 g, 0.80 mmol) and tributylstannane (0.39 g, 1.33 mmol) were added and the reaction mixture was stirred for 2 hours at 90° C. Methanol (5 mL), water (3 mL) and sodium hydroxide 2M solution in water (0.67 ml, 1.33 mmol) were added and the reaction mixture was stirred for 1 hour at room temperature. A 2N aqueous solution of HCl was added while the pH was allowed to reach ˜3-4 and ethyl acetate (30 ml) was added. Two phases were separated and a 10% w/w solution of KF was added to the organic phase and the mixture was stirred for 1 hour at room temperature. The solid was filtered off and the solution was dried (Na2SO4), and evaporated. The residue was purified by flash chromatography (Biotage system) on silica gel using a SNAP 25 g as column and cyclohexane/ethyl acetate from 100:0 to 70:30 as eluent affording the title compound (95 mg) as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.67 mL
Type
solvent
Reaction Step One
Name
[3-bromo-4-(2-methylallyloxy)phenyl]acetate
Quantity
190 mg
Type
reactant
Reaction Step Two
Name
Intermediate 43
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4](CC([O-])=O)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]([CH3:12])=[CH2:11].C1(C)C=CC=CC=1.C([SnH](CCCC)CCCC)CCC.[OH-:37].[Na+].Cl>C(OCC)(=O)C.O.CO>[CH3:12][C:10]1([CH3:11])[C:6]2[CH:5]=[C:4]([OH:37])[CH:3]=[CH:2][C:7]=2[O:8][CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
0.67 mL
Type
solvent
Smiles
O
Step Two
Name
[3-bromo-4-(2-methylallyloxy)phenyl]acetate
Quantity
190 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1OCC(=C)C)CC(=O)[O-]
Name
Intermediate 43
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1OCC(=C)C)CC(=O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.39 g
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hour at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Two phases were separated
ADDITION
Type
ADDITION
Details
a 10% w/w solution of KF was added to the organic phase
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (Biotage system) on silica gel using a SNAP 25 g as column and cyclohexane/ethyl acetate from 100:0 to 70:30 as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(COC2=C1C=C(C=C2)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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